Superior GABAA Receptor Binding Affinity (Ki) Versus SR95531 and 4-PIOL
PHP 501 trifluoroacetate demonstrates a GABAA receptor binding affinity (Ki) of 0.0028 μM (2.8 nM) at native rat GABAA receptors . This is approximately 54-fold more potent than the widely used antagonist SR95531 (Gabazine), which exhibits a Ki of 0.15 μM (150 nM) , and over 41,000-fold more potent than the partial agonist 4-PIOL, which has a Ki of 116 μM . This quantitative advantage translates directly to achieving complete receptor occupancy at significantly lower concentrations, minimizing potential off-target effects and reducing compound consumption in binding assays.
| Evidence Dimension | GABAA Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.0028 μM (2.8 nM) |
| Comparator Or Baseline | SR95531: 0.15 μM (150 nM); 4-PIOL: 116 μM |
| Quantified Difference | 54-fold more potent than SR95531; 41,400-fold more potent than 4-PIOL |
| Conditions | Native rat GABAA receptor binding assay (displacement of [3H]-GABA for SR95531; patch-clamp on cultured hippocampal neurons for 4-PIOL) |
Why This Matters
Higher binding affinity enables more complete receptor blockade at lower concentrations, reducing the risk of off-target effects and improving assay signal-to-noise in competitive binding studies.
